molecular formula C12H12N4O2S B3063154 4-((4-Aminophenyl)diazenyl)benzenesulfonamide CAS No. 59553-77-4

4-((4-Aminophenyl)diazenyl)benzenesulfonamide

Cat. No.: B3063154
CAS No.: 59553-77-4
M. Wt: 276.32 g/mol
InChI Key: JSHXITVMUADQEA-UHFFFAOYSA-N
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Description

3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a diazenyl group (-N=N-) linking a hydroxyphenyl group and a benzenesulfonamide group. This compound is particularly noted for its role as an inhibitor of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide typically involves the diazotization of 4-aminophenol followed by coupling with benzenesulfonamide. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide involves the inhibition of carbonic anhydrase isozymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. The molecular targets include the active sites of carbonic anhydrase isozymes, where the compound binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4’-Aminophenyl)diazenylbenzenesulfonamide
  • 4-(4’-Methoxyphenyl)diazenylbenzenesulfonamide
  • 4-(4’-Nitrophenyl)diazenylbenzenesulfonamide

Uniqueness

3-(4’-Hydroxyphenyl)diazenylbenzenesulfonamide is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This feature distinguishes it from other similar compounds and contributes to its specific inhibitory activity against carbonic anhydrase isozymes .

Properties

CAS No.

59553-77-4

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

4-[(4-aminophenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C12H12N4O2S/c13-9-1-3-10(4-2-9)15-16-11-5-7-12(8-6-11)19(14,17)18/h1-8H,13H2,(H2,14,17,18)

InChI Key

JSHXITVMUADQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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